(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
Overview
Description
(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H13N3O·HCl It is a derivative of oxadiazole, a five-membered heterocyclic compound containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride typically involves the cyclization of O-acylamidoximes. One common method is the one-pot synthesis, where O-acylamidoximes are prepared and subsequently cyclized using N,N’-dimethylacetamide as a solvent . This method allows for the sequential execution of all steps in a single reactor, avoiding the isolation of intermediates and leading to high yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different oxadiazole derivatives, while reduction can produce various heterocyclic compounds.
Scientific Research Applications
(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as 3-hydroxykynurenine transaminase (HKT), which is involved in the kynurenine pathway . By inhibiting this enzyme, the compound can affect the production of reactive oxygen and nitrogen species, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- (5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Uniqueness
(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is unique due to its specific cyclopentyl substitution, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other oxadiazole derivatives and can lead to different pharmacological properties and applications.
Properties
IUPAC Name |
(3-cyclopentyl-1,2,4-oxadiazol-5-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.ClH/c9-5-7-10-8(11-12-7)6-3-1-2-4-6;/h6H,1-5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSPEXFBOYBQCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NOC(=N2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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